2-Ethynyl-5-fluorothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

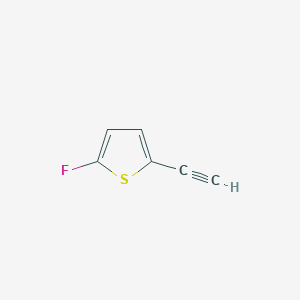

2-Ethynyl-5-fluorothiophene is an organic compound with the molecular formula C6H3FS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with an ethynyl group at the 2-position and a fluorine atom at the 5-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-fluorothiophene typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with molecular fluorine (F2) at low temperatures can yield fluorinated thiophenes . Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using gaseous fluorinating agents under controlled conditions. The choice of fluorinating agent and reaction conditions can significantly impact the yield and selectivity of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethynyl-5-fluorothiophene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the ethynyl group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding alkene or alkane.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Pd/C, hydrogen gas

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alkenes, alkanes

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

2-Ethynyl-5-fluorothiophene has several applications in scientific research:

Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.

Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.

Electrochromic Devices: It is used in the fabrication of high-performance electrochromic supercapacitors, which are essential for flexible electronics.

Mecanismo De Acción

The mechanism of action of 2-Ethynyl-5-fluorothiophene in various applications involves its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic semiconductors and electrochromic devices. In biological systems, its fluorine atom can interact with specific molecular targets, potentially leading to biological activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorothiophene: A simpler fluorinated thiophene derivative with a fluorine atom at the 2-position.

3-Fluorothiophene: Another fluorinated thiophene with the fluorine atom at the 3-position.

2-Ethynylthiophene: A thiophene derivative with an ethynyl group at the 2-position but without fluorination.

Uniqueness

2-Ethynyl-5-fluorothiophene is unique due to the combination of the ethynyl group and the fluorine atom, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and electrochromic devices .

Actividad Biológica

2-Ethynyl-5-fluorothiophene is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiophene ring substituted with an ethynyl group and a fluorine atom. This structure contributes to its electronic properties, allowing it to participate in π-conjugation and electron delocalization, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine atom plays a vital role in modulating the compound's reactivity and affinity towards specific enzymes or receptors. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines, although further studies are required to elucidate its efficacy and mechanisms in cancer therapy.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- In Vivo Phenotypic Screening : A study demonstrated that derivatives of thiophene compounds, including those similar to this compound, showed potential in treating chronic neuropathic pain. The study measured the paw withdrawal threshold in animal models, indicating significant analgesic effects at specific dosages .

- Pharmaceutical Applications : Research has highlighted the utility of this compound as a building block for synthesizing biologically active molecules. Its unique electronic properties make it suitable for incorporation into various pharmaceutical compounds.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Interaction with molecular targets via π-conjugation |

| 5-Chlorothiophene | Moderate antimicrobial | Similar mechanism but less effective |

| 3-Fluoro-4-methylthiophene | Anticancer | Inhibition of tumor growth through different pathways |

Propiedades

IUPAC Name |

2-ethynyl-5-fluorothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FS/c1-2-5-3-4-6(7)8-5/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQISRZGZHKXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.